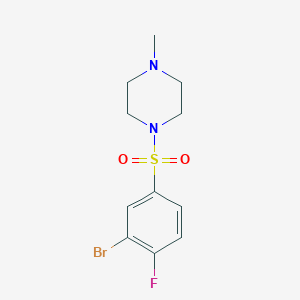

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine

描述

属性

IUPAC Name |

1-(3-bromo-4-fluorophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOZCGJOEKSEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-(3-Bromo-4-fluorophenyl)sulfonyl Chloride Intermediate

A common route begins with the preparation of the sulfonyl chloride derivative of 3-bromo-4-fluorobenzene. This is typically achieved by sulfonation of 3-bromo-4-fluorobenzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group at the para position relative to the halogens.

$$

\text{3-Bromo-4-fluorobenzene} + \text{ClSO}_3\text{H} \rightarrow \text{3-Bromo-4-fluorophenylsulfonyl chloride}

$$

Nucleophilic Substitution with 4-Methylpiperazine

The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine to form the sulfonamide linkage. The nucleophilic nitrogen of the piperazine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize HCl byproduct.

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.

Alternative Palladium-Catalyzed Coupling Methods

For related compounds such as 1-(3-bromophenyl)-4-methylpiperazine, palladium-catalyzed Buchwald–Hartwig amination has been reported. This method involves coupling 1,3-dibromobenzene with N-methylpiperazine in the presence of palladium catalysts (e.g., Pd2(dba)3), ligands like BINAP, and bases such as sodium tert-butoxide in toluene at elevated temperatures (60–100°C). This method provides high yields (around 78%) and high purity products.

While this method is primarily for aryl-piperazine bonds, it can be adapted for sulfonylated derivatives by modifying the catalyst system and reaction conditions to accommodate the sulfonyl group.

Purification and Characterization

Following synthesis, the product is purified by extraction and washing steps:

- Partitioning between ethyl acetate and water to remove inorganic salts.

- Acidic wash (e.g., 1.6 M HCl) to remove unreacted amines.

- Basification with NaOH and sodium bicarbonate to liberate the free base.

- Final extraction into organic solvent, drying over magnesium sulfate, and evaporation.

Purity is confirmed by chromatographic techniques (TLC, LC-MS) and spectroscopic methods (NMR, MS).

Data Table Summarizing Key Preparation Parameters

| Step | Reactants / Conditions | Reaction Type | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Bromo-4-fluorobenzene + Chlorosulfonic acid | Sulfonation | 0–50°C | ~85 | Formation of sulfonyl chloride intermediate |

| 2 | Sulfonyl chloride + 4-methylpiperazine + Base (Et3N) | Nucleophilic substitution | 0–25°C | 70–80 | Formation of sulfonamide bond |

| 3 | (Alternative) 1,3-Dibromobenzene + N-methylpiperazine + Pd catalyst + Base | Buchwald–Hartwig amination | 60–100°C | 78 | For aryl-piperazine coupling, adaptable for sulfonyl derivatives |

| 4 | Purification: extraction, acid/base washes | Work-up | Ambient | - | Ensures product purity |

Research Findings and Considerations

- The Buchwald–Hartwig amination method is highly effective for aryl-piperazine bond formation and can be optimized for sulfonylated analogs by adjusting catalyst and ligand systems to tolerate sulfonyl groups and halogens.

- Sulfonylation using chlorosulfonic acid is a classical and reliable method to introduce sulfonyl chloride groups on aromatic rings bearing halogens, preserving their positions without substitution.

- The nucleophilic substitution of sulfonyl chlorides with secondary amines such as 4-methylpiperazine proceeds efficiently under mild conditions, yielding sulfonamide products with good selectivity.

- Purification protocols involving acid-base extraction are critical to remove unreacted amines and side products, ensuring high purity suitable for pharmaceutical applications.

- Literature indicates that reaction times vary from several hours to overnight, with temperature control essential to maximize yield and minimize decomposition.

化学反应分析

Types of Reactions

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry Applications

1. Inhibition of Autotaxin

One of the significant applications of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine is its role as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which is implicated in various diseases, including cancer. Research has shown that modifications to the benzene-sulfonamide scaffold can lead to highly potent ATX inhibitors. For instance, analogues derived from this compound demonstrated IC50 values in the low nanomolar range against ATX, effectively reducing chemotherapeutic resistance in breast cancer stem-like cells and inhibiting melanoma metastasis in vivo .

2. Structure-Activity Relationship Studies

The compound's structure-activity relationship (SAR) has been extensively studied to optimize its efficacy as an ATX inhibitor. Variations in substituents on the piperazine ring and the sulfonamide linkage have been explored to enhance potency and selectivity. For example, certain fluorine substitutions on the aromatic ring significantly improved binding affinity and inhibitory activity against ATX .

Case Studies

作用机制

The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Position and Type

- 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine (CAS 837-12-7) This analog lacks the 4-fluoro and 3-bromo substituents, instead bearing a single para-bromo group.

- 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 1240287-96-0)

Replacing fluorine with a methyl group at the 4-position introduces steric bulk and lipophilicity. Methyl groups may enhance membrane permeability but reduce polarity, impacting solubility and pharmacokinetics .

Complex Heterocyclic Systems

- Sildenafil Citrate Sildenafil contains a 4-methylpiperazine sulfonyl group attached to a pyrazolo-pyrimidinone core. Its complex aryl system enables selective inhibition of phosphodiesterase-5 (PDE5), contrasting with the simpler phenylsulfonyl derivatives. The target compound’s lack of this extended heterocycle likely limits PDE5 affinity but may favor other targets, such as DNA G-quadruplexes .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Solubility and Bioavailability: The sulfonyl group improves aqueous solubility compared to non-sulfonylated piperazines (e.g., 1-(4-bromophenyl)-4-methylpiperazine in ), though halogenation may counterbalance this by increasing lipophilicity .

- Therapeutic Potential: Structural parallels to G-quadruplex binders () and kinase inhibitors () suggest dual applicability in oncology and immunology, pending targeted assays.

生物活性

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine is a synthetic compound with notable potential in medicinal chemistry and biological research. Its unique structure, featuring a sulfonyl group and halogenated phenyl ring, suggests diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological activities based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrFN2O2S. The compound's structure includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Sulfonyl group : Enhances the compound's reactivity and potential interactions with biological targets.

- Halogen atoms (bromine and fluorine) : These contribute to the compound's lipophilicity and binding affinity.

Synthesis

The synthesis of this compound typically involves:

- Reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with 4-methylpiperazine .

- Use of triethylamine as a base in a solvent like dichloromethane at room temperature to facilitate nucleophilic substitution, yielding the desired product with high purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity.

- Binding Affinity : The presence of bromine and fluorine enhances the compound's binding affinity towards various receptors, including those involved in neurological pathways .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing bromophenyl moieties have shown promising activity against the H5N1 avian influenza virus . The evaluation included determining effective concentrations (EC50) and lethal doses (LD50), confirming their antiviral potential through plaque reduction assays.

Neuropharmacological Effects

Research into piperazine derivatives has highlighted their role as cholinergic agents, particularly in the context of Alzheimer's disease treatment. Compounds in this class have demonstrated efficacy as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission . This mechanism is vital for symptomatic treatment in neurodegenerative disorders.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that this compound could also possess antibacterial activity . Studies report minimum inhibitory concentrations (MIC) that suggest significant bactericidal effects.

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated several derivatives of piperazine against the H5N1 virus, where compounds structurally related to this compound exhibited notable antiviral activity. The results indicated that modifications to the phenyl ring significantly influenced antiviral potency .

Case Study 2: Neuroprotective Properties

In a series of experiments focused on Alzheimer's disease models, derivatives were tested for their ability to inhibit acetylcholinesterase. Notably, some compounds showed inhibition levels comparable to established drugs like neostigmine, highlighting their potential as therapeutic agents .

常见问题

Q. What are the recommended synthetic routes for 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine?

Methodological Answer: Synthesis typically involves sulfonylation of 4-methylpiperazine with 3-bromo-4-fluorobenzenesulfonyl chloride. A general procedure adapted from similar piperazine derivatives includes:

- Step 1: React 4-methylpiperazine with the sulfonyl chloride in dichloromethane (DCM) under inert atmosphere.

- Step 2: Use a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .

- Step 3: Purify via crystallization (e.g., ethyl acetate/hexane) or flash chromatography.

Key variables affecting yield include stoichiometry, reaction time (typically 4–12 hours), and temperature (room temperature to 40°C).

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): , , and NMR to confirm substitution patterns and purity. For example, NMR can resolve fluorophenyl environments .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHBrFNOS).

- X-ray Crystallography: Determine crystal packing and intermolecular interactions (e.g., C–H···O/F hydrogen bonds), as demonstrated for structurally similar sulfonylpiperazines .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC assays). Piperazine derivatives often show moderate activity (MIC: 8–64 µg/mL) .

- Anticancer Potential: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to controls like doxorubicin .

- Enzyme Inhibition: Test against carbonic anhydrase isoforms (hCA I/II) via esterase activity assays .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing bromo and fluoro substituents?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): Bromine/fluorine positioning affects reactivity. Use directing group strategies (e.g., sulfonyl groups act as meta-directors).

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance solubility of halogenated intermediates.

- Catalysis: Transition metals (e.g., Pd for Suzuki coupling) can improve regioselectivity. For example, yields for bromophenyl derivatives range from 41–92% depending on substituent placement .

- Purification: Gradient flash chromatography (hexane/EtOAc) resolves regioisomers.

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, 3-bromo-4-fluoro substitution may enhance antimicrobial activity vs. 2-bromo analogs .

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.

- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. IC correlations).

Q. What computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations: Model binding to biological targets (e.g., tyrosine kinases) using software like GROMACS .

- Quantum Chemical Reaction Path Search: Use tools like GRRM17 to explore reaction mechanisms and transition states .

- ADMET Prediction: Tools like SwissADME estimate solubility (LogS: ~-4.5) and bioavailability (TPSA: ~60 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。